![molecular formula C12H20BrClN2O2S B2569857 4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride CAS No. 108725-36-6](/img/structure/B2569857.png)
4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride
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Overview
Description
4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C12H19BrN2O2S·HCl It is a derivative of benzene sulfonamide, featuring a bromine atom at the 4-position and a diethylaminoethyl group attached to the nitrogen atom of the sulfonamide
Mechanism of Action
“4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride” is a sulfonamide derivative. Sulfonamides are a group of compounds known for their antibacterial activity. They work by inhibiting the synthesis of folic acid in bacteria, which is essential for the synthesis of nucleic acids and the growth and multiplication of bacteria .
The “this compound” also contains a diethylaminoethyl group, which is a common moiety in many pharmaceutical drugs and could potentially influence the compound’s solubility, absorption, distribution, metabolism, and excretion properties .
It’s also important to note that the efficacy and stability of such compounds can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds or enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride typically involves multiple steps:
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Bromination: : The starting material, benzene sulfonamide, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN).
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Alkylation: : The brominated intermediate is then subjected to alkylation with 2-(diethylamino)ethyl chloride. This step usually requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the sulfonamide nitrogen, facilitating nucleophilic substitution.
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Hydrochloride Formation: : The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and alkylation steps, which can enhance reaction efficiency and safety. Additionally, purification processes such as recrystallization or chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
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Nucleophilic Substitution: : The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
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Oxidation: : The sulfonamide group can be oxidized to sulfone using oxidizing agents like hydrogen peroxide (H2O2) or peracids.
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Reduction: : The compound can be reduced to remove the bromine atom or to modify the sulfonamide group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or peracids like m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products
Nucleophilic Substitution: Products include azido derivatives, thioethers, and alkoxy derivatives.
Oxidation: The major product is the corresponding sulfone.
Reduction: Products include debrominated compounds and modified sulfonamides.
Scientific Research Applications
Antimicrobial Activity
Antibacterial Properties : Research indicates that 4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride exhibits significant antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, as well as yeast like Candida albicans. The compound's effectiveness can be quantified using methods like the disc diffusion assay or broth microdilution method, yielding minimum inhibitory concentration (MIC) values that indicate its potency.
Mechanism of Action : The antimicrobial properties are primarily attributed to its ability to inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria. The diethylamino group enhances the compound's bioavailability, potentially increasing its efficacy against various pathogens.
Applications in Cancer Treatment
Research has identified this compound as a selective inhibitor of MEK1 and MEK2 kinase enzymes. This inhibition is significant for treating proliferative diseases, including various cancers such as breast, colon, prostate, skin, and pancreatic cancers. The compound shows promise in combination with conventional therapies like radiation .
Clinical Relevance : The ability to modulate MEK pathways suggests potential applications in treating conditions related to abnormal cell proliferation, such as psoriasis and restenosis. Furthermore, it may serve as an immunomodulatory agent in degenerative diseases where changes in MEK activation are implicated .
Structure-Activity Relationship Studies
Studies on the structure-activity relationship (SAR) of derivatives of this compound have been conducted to optimize its pharmacological profile. Variations in the sulfonamide structure can lead to different biological activities, providing insights into how modifications can enhance efficacy or reduce side effects .
Summary of Findings
Application Area | Details |
---|---|
Antimicrobial | Effective against Gram-positive bacteria and yeast; disrupts folic acid synthesis |
Cancer Treatment | Selective MEK inhibitors; applicable for various cancers; potential for use with radiation |
Immunomodulation | May treat degenerative diseases linked to MEK activation changes |
SAR Studies | Insights into optimizing structure for enhanced activity |
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride
- 4-fluoro-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride
- 4-iodo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride
Uniqueness
Compared to its analogs, 4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride offers a balance of reactivity and stability. The bromine atom provides a good leaving group for nucleophilic substitution reactions, while the diethylaminoethyl group enhances its solubility and biological activity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
4-Bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride, with the CAS number 108725-36-6, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a bromine atom at the para position of the benzene ring and a diethylaminoethyl side chain, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C₁₂H₁₈BrClN₂O₂S, with a molecular weight of 371.72 g/mol. The compound features a sulfonamide functional group, which is known for its diverse biological effects.
Property | Value |
---|---|
CAS Number | 108725-36-6 |
Molecular Formula | C₁₂H₁₈BrClN₂O₂S |
Molecular Weight | 371.72 g/mol |
Structure | Chemical Structure |
This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Notably, sulfonamides are known to inhibit carbonic anhydrase and may also interact with other targets such as kinases.
- Inhibition of Kinases : Some studies suggest that compounds with similar structures can act as selective inhibitors of mitogen-activated protein kinase (MEK), which is crucial in cancer cell proliferation pathways .
- Antimicrobial Properties : Sulfonamides are traditionally recognized for their antibacterial properties by inhibiting bacterial folate synthesis. This mechanism could be relevant in the case of this compound as well .
Therapeutic Applications
The biological activities of this compound suggest several potential therapeutic applications:
- Cancer Treatment : Given its possible role as a MEK inhibitor, this compound may be explored for treating various cancers by disrupting signaling pathways that promote tumor growth.
- Antimicrobial Agent : Its sulfonamide structure indicates potential use as an antimicrobial agent against bacterial infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications:
- MEK Inhibitors : Research has shown that certain bromo-substituted phenylamino derivatives can effectively inhibit MEK activity, leading to reduced proliferation in cancer cell lines .
- Antitumor Activity : A study demonstrated that compounds structurally similar to this compound exhibited significant antitumor effects in preclinical models, suggesting that this class of compounds could be developed further for cancer therapy .
- Synergistic Effects : Investigations into combination therapies have indicated that using this compound alongside established chemotherapeutics may enhance overall efficacy while reducing toxicity profiles .
Properties
IUPAC Name |
4-bromo-N-[2-(diethylamino)ethyl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O2S.ClH/c1-3-15(4-2)10-9-14-18(16,17)12-7-5-11(13)6-8-12;/h5-8,14H,3-4,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGKCGMYVKIIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNS(=O)(=O)C1=CC=C(C=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.